molecular formula C17H19N3O B5738588 2-amino-6-isobutyl-4-(3-methoxyphenyl)nicotinonitrile

2-amino-6-isobutyl-4-(3-methoxyphenyl)nicotinonitrile

Numéro de catalogue B5738588
Poids moléculaire: 281.35 g/mol
Clé InChI: OIGWCPWGBDPOFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-6-isobutyl-4-(3-methoxyphenyl)nicotinonitrile (also known as SIB-1893) is a chemical compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

SIB-1893 is a selective agonist of α7 nAChRs, which are widely distributed in the central nervous system (CNS) and play a crucial role in cognitive function and memory formation (Thomsen et al., 2010). Activation of α7 nAChRs by SIB-1893 leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and attention processes (Gronlien et al., 2007).
Biochemical and Physiological Effects
SIB-1893 has been shown to improve cognitive function in animal models of AD and schizophrenia by enhancing synaptic plasticity and increasing the release of neurotransmitters in the CNS (Papke et al., 2005; Thomsen et al., 2010). It has also been demonstrated to reduce nicotine self-administration and withdrawal symptoms in animal models of nicotine addiction (Gronlien et al., 2007). In addition, SIB-1893 has been shown to improve attention and impulsivity in animal models of ADHD (Acri et al., 2010).

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using SIB-1893 in lab experiments is its selectivity for α7 nAChRs, which allows for more precise targeting of this receptor subtype. However, one of the limitations of using SIB-1893 is its relatively low potency, which may require higher doses or longer exposure times to achieve desired effects (Papke et al., 2005).

Orientations Futures

There are several potential future directions for research on SIB-1893. One area of interest is its potential to treat other neurological and psychiatric disorders, such as depression and anxiety disorders, which are also associated with dysfunction of the cholinergic system (Thomsen et al., 2010). Another potential direction is the development of more potent and selective α7 nAChR agonists based on the structure of SIB-1893 (Papke et al., 2005). Finally, further studies are needed to elucidate the long-term effects and safety profile of SIB-1893 in humans.
Conclusion
In conclusion, SIB-1893 is a promising chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selectivity for α7 nAChRs and ability to enhance cognitive function and reduce nicotine addiction make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, physiological effects, and long-term safety profile.

Méthodes De Synthèse

The synthesis of SIB-1893 involves the reaction of 3-methoxybenzaldehyde with isobutylamine to form 3-methoxy-N-isobutylbenzylamine. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to yield SIB-1893. The overall yield of this synthesis method is around 20-25% (Papke et al., 2005).

Applications De Recherche Scientifique

SIB-1893 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease (AD) and schizophrenia (Papke et al., 2005; Thomsen et al., 2010). SIB-1893 has also been investigated for its potential to treat nicotine addiction (Gronlien et al., 2007) and attention deficit hyperactivity disorder (ADHD) (Acri et al., 2010).

Propriétés

IUPAC Name

2-amino-4-(3-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11(2)7-13-9-15(16(10-18)17(19)20-13)12-5-4-6-14(8-12)21-3/h4-6,8-9,11H,7H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGWCPWGBDPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.